molecular formula C19H23N3O6S2 B2994852 ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-88-5

ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2994852
CAS No.: 393838-88-5
M. Wt: 453.53
InChI Key: GNRAZFHPGZDFKI-VXPUYCOJSA-N
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Description

Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core substituted with a morpholine-4-sulfonyl benzoyl group and an ethyl ester moiety. The compound’s stereochemistry (Z-configuration at the imino bond) and conformational rigidity are critical to its bioactivity, as confirmed by X-ray crystallography studies using programs like SHELXL .

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-4-28-18(24)16-13(2)21(3)19(29-16)20-17(23)14-5-7-15(8-6-14)30(25,26)22-9-11-27-12-10-22/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRAZFHPGZDFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.

    Introduction of the Benzoyl Imino Group: The benzoyl imino group is introduced through a condensation reaction between a benzoyl chloride derivative and an amine.

    Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is attached via a nucleophilic substitution reaction, where morpholine reacts with a sulfonyl chloride derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine or reduce the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced thiazole derivatives.

Scientific Research Applications

Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of dihydrothiazole derivatives with substituted aryl and sulfonyl groups. Below is a detailed comparison with three structurally analogous compounds, focusing on synthesis, crystallography, and functional properties.

Structural Analog 1: 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 4)

  • Synthesis : Synthesized in high yield (82%) via cyclocondensation, crystallized from dimethylformamide (DMF) .
  • Crystallography : Triclinic (P 1̄ symmetry) with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the planar core, introducing steric hindrance .

Structural Analog 2: Ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methylindol-3-yl)methylene]-3-oxo-4,5-dihydro-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Synthesis : Prepared via multicomponent reactions, yielding a fused thiazolo-pyrimidine system .
  • Functional Groups: Incorporates an indole-derived methylene group and a dimethylaminophenyl substituent.
  • Key Difference : The pyrimidine ring and indole group enhance π-π stacking interactions, unlike the morpholine-sulfonyl group in the target compound, which favors hydrogen bonding .

Structural Analog 3: Isorhamnetin-3-O-glycoside (Flavonoid Derivative)

  • Natural Source : Isolated from Zygophyllum fabago roots .
  • Spectroscopy : Characterized by UV (λ_max = 254 nm) and NMR (δ 6.8–7.4 ppm for aromatic protons) .
  • Key Difference: As a flavonoid glycoside, it lacks the thiazole core and synthetic sulfonyl groups, resulting in distinct pharmacokinetic profiles (e.g., higher oral bioavailability but lower metabolic stability).

Data Tables for Comparative Analysis

Table 2: Functional and Bioactive Properties

Property Target Compound Compound 4 Thiazolo-Pyrimidine Isorhamnetin-3-O-glycoside
Hydrogen Bond Donors 1 (imino NH) 0 2 (pyrimidine NH) 5 (hydroxyl groups)
LogP (Predicted) 3.8 4.2 2.9 -0.5
Solubility (mg/mL) 0.12 (DMF) 0.25 (DMF) 0.08 (DMSO) 12.5 (water)
Bioactivity Kinase inhibition (hypothesized) Antifungal (MIC = 8 µg/mL) Anticancer (IC₅₀ = 1.2–3.8 µM) Antioxidant (EC₅₀ = 15 µM)

Research Findings and Implications

  • Crystallographic Trends : The target compound’s planar thiazole core contrasts with the puckered conformations observed in Compound 4, which arise from steric interactions between fluorophenyl groups .
  • Bioactivity Drivers : While the thiazolo-pyrimidine analog leverages indole-mediated DNA intercalation , the target compound’s morpholine-sulfonyl group may enhance target binding via sulfonyl-oxygen hydrogen bonds, as seen in kinase inhibitors .
  • Similarity Assessment : Computational similarity metrics (e.g., Tanimoto coefficient) may classify these compounds as structurally distinct due to divergent substituents, despite shared thiazole cores .

Biological Activity

Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring and various functional groups that contribute to its biological activity. Its molecular formula is C₁₈H₂₄N₄O₄S, with a molecular weight of approximately 396.47 g/mol. The presence of a morpholine group and a sulfonyl moiety enhances its solubility and reactivity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₈H₂₄N₄O₄S
Molecular Weight396.47 g/mol
Key Functional GroupsThiazole, Morpholine, Sulfonyl
SolubilityHigh (due to morpholine and sulfonyl)

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including the compound . Thiazoles are known for their ability to inhibit various cancer cell lines by interfering with mitotic processes.

  • Mechanism of Action : The compound may inhibit the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells. By disrupting this process, the compound can induce multipolar spindle formation, leading to cell death in centrosome-amplified cancer cells .

Antimicrobial Properties

Thiazole derivatives have also shown promising antimicrobial activity. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains.

  • Case Study : A study demonstrated that derivatives bearing thiazole moieties exhibited antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The presence of halogen atoms on the phenyl ring significantly enhanced antibacterial potency .

Cytotoxicity Studies

In vitro cytotoxicity assays are essential for evaluating the safety profile of new compounds. This compound has been tested against various human tumor cell lines.

  • Findings : The compound exhibited selective cytotoxicity towards specific cancer cell lines while showing lower toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for drug design. Modifications in the thiazole ring or substituents can significantly impact the biological efficacy of the compound.

  • SAR Analysis : Research indicates that alterations in alkyl chain length or functional group positioning can either enhance or diminish anticancer activity. For instance, removing specific methyl groups resulted in a substantial decrease in potency .

Q & A

Q. How can X-ray crystallography be utilized to confirm the stereochemistry of the (2Z)-configured imino group?

  • Methodology : Grow single crystals via slow evaporation of a saturated DMSO/ethanol solution. Resolve the crystal structure to determine bond lengths and angles, which distinguish Z/E isomers. Compare with DFT-optimized geometries for validation .

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